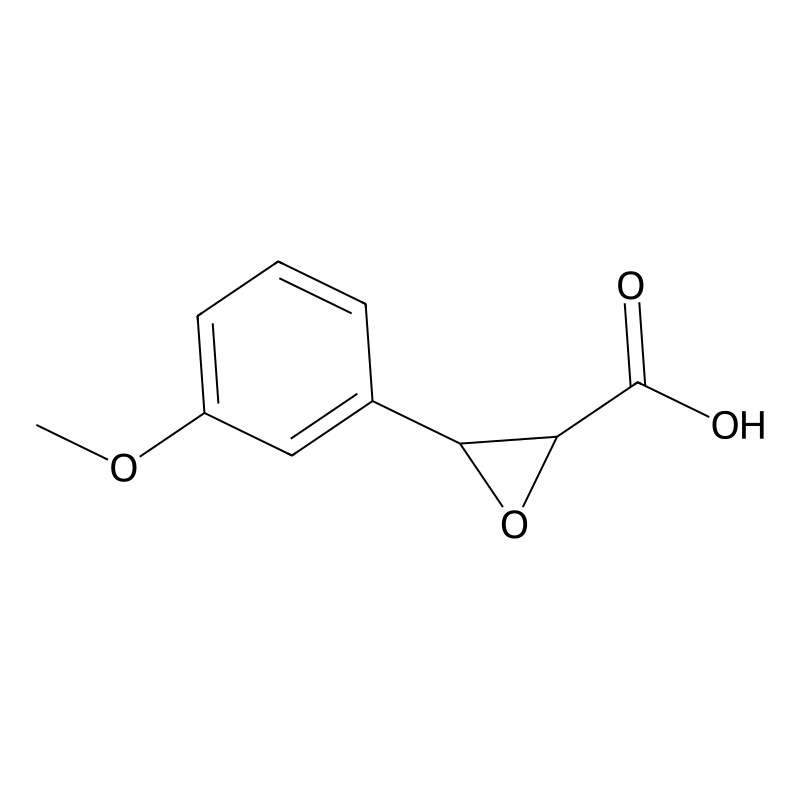3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
Catalog No.
S834800
CAS No.
738532-03-1
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
738532-03-1
Product Name
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
IUPAC Name
3-(3-methoxyphenyl)oxirane-2-carboxylic acid
Molecular Formula
C10H10O4
Molecular Weight
194.18 g/mol
InChI
InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
InChI Key
PYLUKEGOOLJJDC-UHFFFAOYSA-N
SMILES
COC1=CC=CC(=C1)C2C(O2)C(=O)O
Canonical SMILES
COC1=CC=CC(=C1)C2C(O2)C(=O)O
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, also known as MPOC acid, is a carboxylic acid derivative of epoxide. It is a synthetic compound used primarily in various scientific experiments, particularly in the field of chemistry and material science research. MPOC acid has a molecular weight of 198.19 and a molecular formula of C10H10O4.
MPOC acid is a white to light yellow crystalline powder with a melting point of 153-155°C. It is soluble in methanol and chloroform, and partially soluble in water. MPOC acid undergoes decomposition when exposed to heat and is sensitive to moisture.
The synthesis of MPOC acid can be achieved through the reaction of 3-(3-methoxyphenyl)oxirane with aqueous sodium hydroxide followed by carbon dioxide gas. The resulting product is then filtered, washed, and dried. The characterization of MPOC acid can be carried out using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry.
NMR spectroscopy is commonly used to determine the purity and structure of MPOC acid. It provides high-resolution spectra that can accurately identify the different functional groups present in the compound. IR spectroscopy helps in identifying the characteristic functional groups in MPOC acid. Mass spectrometry provides information on the molecular weight and structure of the compound.
MPOC acid has been shown to exhibit anti-inflammatory and antioxidative properties. Additionally, it has been reported to inhibit the proliferation of cancer cells and have potential in the treatment of certain types of cancer.
There is limited information available on the toxicity and safety of MPOC acid. However, precautionary measures must be taken when handling the compound as it is sensitive to moisture and may decompose when exposed to high temperatures.
MPOC acid has numerous applications in scientific experiments, particularly in the field of chemistry and material science research. It is commonly used in the synthesis of new organic compounds and in the preparation of polymer materials.
Studies on MPOC acid are ongoing, particularly on its potential in the treatment of cancer and its applications in materials science.
MPOC acid has potential implications in various fields of research and industry, particularly in drug discovery and the development of new materials such as polymers and coatings.
Due to the limited information available on the toxicity and safety of MPOC acid, more studies are required to determine its safety and potential side effects. Future studies may also explore the use of MPOC acid in other fields of research, such as agriculture and environmental science.
1. Investigating the potential use of MPOC acid in the treatment of other diseases and disorders
2. Exploring the use of MPOC acid in the development of new, biocompatible materials for medical applications
3. Studying the potential use of MPOC acid as a catalyst in organic synthesis reactions
4. Exploring the use of MPOC acid in the development of new coatings with anti-corrosive properties
5. Investigating the potential use of MPOC acid as an anti-microbial agent
6. Exploring the use of MPOC acid in the development of new bio-based materials
7. Investigating the safety and toxicity of MPOC acid in more detail to determine potential side effects
8. Studying the stability of MPOC acid under different conditions and temperatures
9. Exploring the use of MPOC acid in the development of new materials for energy storage.
10. Investigating the potential use of MPOC acid in the removal of heavy metals from industrial wastewater.
2. Exploring the use of MPOC acid in the development of new, biocompatible materials for medical applications
3. Studying the potential use of MPOC acid as a catalyst in organic synthesis reactions
4. Exploring the use of MPOC acid in the development of new coatings with anti-corrosive properties
5. Investigating the potential use of MPOC acid as an anti-microbial agent
6. Exploring the use of MPOC acid in the development of new bio-based materials
7. Investigating the safety and toxicity of MPOC acid in more detail to determine potential side effects
8. Studying the stability of MPOC acid under different conditions and temperatures
9. Exploring the use of MPOC acid in the development of new materials for energy storage.
10. Investigating the potential use of MPOC acid in the removal of heavy metals from industrial wastewater.
XLogP3
1
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








